molecular formula C12H19N B13584883 2,2-Dimethyl-3-(o-tolyl)propan-1-amine

2,2-Dimethyl-3-(o-tolyl)propan-1-amine

Katalognummer: B13584883
Molekulargewicht: 177.29 g/mol
InChI-Schlüssel: LTXFZUBOFVNGJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-(o-tolyl)propan-1-amine (CAS: Not explicitly listed in evidence; see related analogs in ) is a branched primary amine featuring a propan-1-amine backbone with two methyl groups at the 2-position and an ortho-methylphenyl (o-tolyl) group at the 3-position. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical intermediates and organic synthesis. The compound's ortho-substituted aromatic ring introduces steric hindrance, influencing its reactivity and molecular conformation .

Eigenschaften

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8-9,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXFZUBOFVNGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(o-tolyl)propan-1-amine typically involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of a catalyst such as tetrabutylammonium iodide. The resulting aldehyde is then reduced using sodium borohydride (NaBH4) to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-(o-tolyl)propan-1-amine can undergo several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or bromo derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-(o-tolyl)propan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-3-(o-tolyl)propan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .

Vergleich Mit ähnlichen Verbindungen

2,2-Dimethyl-3-(m-tolyl)propan-1-amine (CAS: 860763-67-3)

  • Structural Difference : The m-tolyl group (meta-methylphenyl) replaces the o-tolyl group.
  • Synthesis : Achieved via similar routes to the o-tolyl analog but with lower steric constraints, though specific yield data are unavailable .

1-(o-Tolyl)propan-1-amine (CAS: 473732-55-7)

  • Structural Difference : Lacks the 2,2-dimethyl groups, resulting in a linear propan-1-amine chain.
  • Impact : Reduced steric bulk increases flexibility and reactivity, as evidenced by a 68% synthesis yield in optimized routes .

2-(3-Methylphenyl)propan-2-amine (CAS: 30568-40-2)

  • Structural Difference : Methyl groups are at the 2-position of the amine-bearing carbon, with a meta-methylphenyl substituent.
  • Impact : The tertiary amine structure and meta substitution alter basicity (predicted pKa = 9.40) and solubility compared to primary amines like 2,2-dimethyl-3-(o-tolyl)propan-1-amine .

Heterocyclic and Piperazine Derivatives

2,2-Dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine (CAS: 879059-43-5)

  • Structural Difference : The o-tolyl group is replaced with a 4-methylpiperazine ring.
  • Molecular weight increases to 185.31 g/mol, affecting pharmacokinetics .

2,2-Dimethyl-3-(pyridin-4-yl)propan-1-amine (CAS: 379264-89-8)

  • Structural Difference : A pyridine ring replaces the phenyl group, introducing aromatic nitrogen.

Pharmacologically Active Derivatives

(2RS)-N,2-Dimethyl-3-(10H-phenothiazin-10-yl)propan-1-amine (CAS: 22732-04-3)

  • Structural Difference: Incorporates a phenothiazine ring system.
  • Impact: Phenothiazine derivatives are known for antipsychotic activity, suggesting this analog may exhibit CNS activity distinct from the o-tolyl compound .

N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine

  • Structural Difference : A fluorine-18 radiolabeled benzyl group replaces the o-tolyl group.
  • Impact : Demonstrated superior brain clearance in imaging studies, highlighting how structural modifications influence biodistribution .

Conformational and Steric Effects

  • Torsion Angles : The o-tolyl group in related compounds induces smaller torsion angles (41.988°) compared to m-xylyl (50.0–54.98°) or phenyl (16.18°) groups, affecting molecular stacking and solubility .

Pharmacokinetic and Industrial Relevance

  • Brain Clearance : Propan-1-amine derivatives with fluorinated benzyl groups (e.g., N-(3-[18F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine) show enhanced imaging contrast, suggesting structural tuning for CNS applications .
  • Commercial Availability : The o-tolyl compound is listed as discontinued, while analogs like 2,2-dimethyl-3-(4-methylpiperazin-1-yl)propan-1-amine remain available for pharmaceutical R&D .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.